3-(4-Hydroxy-3-iodophenyl)propionic acid
Overview
Description
3-(4-Hydroxy-3-iodophenyl)propionic acid is an organic compound with the molecular formula C9H9IO3 It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, which is further connected to a propionic acid moiety
Scientific Research Applications
3-(4-Hydroxy-3-iodophenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-3-iodophenyl)propionic acid typically involves the iodination of 4-hydroxyphenylpropionic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxy-3-iodophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxyphenylpropionic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of 3-(4-oxo-3-iodophenyl)propionic acid.
Reduction: Formation of 4-hydroxyphenylpropionic acid.
Substitution: Formation of 3-(4-hydroxy-3-substitutedphenyl)propionic acid derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-iodophenyl)propionic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall mechanism of action.
Comparison with Similar Compounds
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 3-(4-Hydroxy-3-chlorophenyl)propionic acid
- 3-(4-Hydroxy-3-bromophenyl)propionic acid
Comparison: 3-(4-Hydroxy-3-iodophenyl)propionic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its analogs. The iodine atom increases the molecular weight and can enhance the compound’s reactivity in certain chemical reactions. Additionally, iodinated compounds are often used in medical imaging due to their ability to absorb X-rays, making this compound particularly valuable in this context.
Properties
IUPAC Name |
3-(4-hydroxy-3-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLSRUIUANNBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202225 | |
Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53937-19-2 | |
Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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